molecular formula C8H6BrClO2 B135925 alpha-Bromo-2-chlorophenylacetic acid CAS No. 29270-30-2

alpha-Bromo-2-chlorophenylacetic acid

Cat. No. B135925
CAS RN: 29270-30-2
M. Wt: 249.49 g/mol
InChI Key: XHAPROULWZYBGA-UHFFFAOYSA-N
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Description

Alpha-Bromo-2-chlorophenylacetic acid is a chemical compound with the molecular formula C8H6BrClO2 .


Molecular Structure Analysis

The molecular structure of alpha-Bromo-2-chlorophenylacetic acid consists of a benzene ring with a bromo and chloro substituent, and an acetic acid group .


Physical And Chemical Properties Analysis

Alpha-Bromo-2-chlorophenylacetic acid is a solid at 20 degrees Celsius . It has a molecular weight of 249.49 . The melting point ranges from 108 to 112 degrees Celsius . It is soluble in methanol .

Scientific Research Applications

Coordination-Mediated Resolution and Spontaneous Racemization A notable application of alpha-Bromo-2-chlorophenylacetic acid is in the coordination-mediated resolution of racemic acids. Research demonstrates the successful resolution of this compound using copper(II) acetate monohydrate and chiral O,O'-dibenzoyltartaric acid, resulting in the production of optically active forms. This process is enhanced by spontaneous racemization in solution, leading to a crystallization-induced dynamic resolution with significant yields. Such studies offer insights into enantiomeric purity enhancements, crucial for pharmaceutical synthesis and the study of chiral drugs (Hong-wu Xu et al., 2005).

Racemization Mechanism Insights Further research into the spontaneous racemization of alpha-Bromo-(o-chloro)phenylacetic acid (BrA) during the resolving process with optically active α-phenylethylamine (PEA) as a resolving agent provides valuable data on the racemization mechanisms of BrA in both solution and solid states. These findings are pivotal for understanding the stability and reactivity of halogenated carboxylic acids under different conditions, informing the development of more efficient synthesis and resolution strategies (H. Quan, 2004).

Living Radical Polymerization Alpha-Bromo-2-chlorophenylacetic acid also finds application in the field of polymer science. Its derivatives have been used as initiators in ruthenium-catalyzed living radical polymerization, leading to α-end-functionalized poly(methyl methacrylate)s. This approach facilitates the synthesis of polymers with precise molecular weights and high end-group functionality, critical for creating advanced materials with tailored properties (K. Baek et al., 2002).

Tyrosinase Inhibition and Molecular Analysis In biochemical research, alpha-substituted derivatives of cinnamaldehyde, including compounds related to alpha-Bromo-2-chlorophenylacetic acid, have been studied as tyrosinase inhibitors. These studies offer insights into the inhibition mechanisms of tyrosinase, a key enzyme in melanin synthesis, providing a foundation for the development of new treatments for hyperpigmentation disorders. The research underscores the compound's potential in the design of enzyme inhibitors with specific biological activities (Yi Cui et al., 2015).

Safety And Hazards

Alpha-Bromo-2-chlorophenylacetic acid is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-2-(2-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAPROULWZYBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50930989
Record name Bromo(2-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Bromo-2-chlorophenylacetic acid

CAS RN

29270-30-2, 141109-25-3
Record name α-Bromo-2-chlorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29270-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromo(2-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, α-bromo-2-chloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzeneacetic acid, α-bromo-2-chloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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